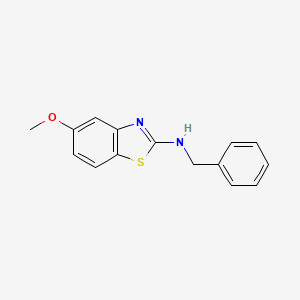

N-benzyl-5-méthoxy-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

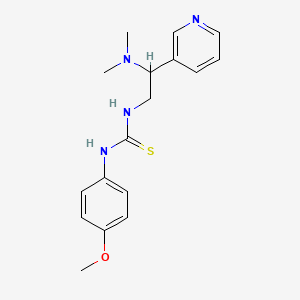

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Applications De Recherche Scientifique

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research, including:

Medicinal Chemistry: It is used in the development of new antimicrobial and anticancer agents due to its ability to inhibit the growth of various pathogens and cancer cells.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.

Mécanisme D'action

Target of Action

The primary target of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .

Pharmacokinetics

Its molecular weight is270.35 , which is within the acceptable range for drug-like molecules. This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating potential for further development.

Méthodes De Préparation

The synthesis of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. Common methods include:

Diazo-Coupling: This involves the reaction of a diazonium salt with a benzothiazole derivative under controlled conditions.

Knoevenagel Condensation: This method involves the condensation of an aldehyde with a benzothiazole derivative in the presence of a base.

Biginelli Reaction: This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea to form the benzothiazole core.

Microwave Irradiation: This method uses microwave energy to accelerate the reaction, resulting in higher yields and shorter reaction times.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.

Analyse Des Réactions Chimiques

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine: This compound has a similar structure but with a methoxy group at the 6-position instead of the 5-position.

2-aminobenzothiazole: This compound lacks the benzyl and methoxy groups, making it less complex but still useful in various applications.

6-ethoxy-1,3-benzothiazole-2-amine: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications.

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine stands out due to its unique combination of functional groups, which can enhance its biological activity and chemical reactivity.

Propriétés

IUPAC Name |

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIIQWUVDVGXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325508 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878061-41-7 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetate](/img/structure/B2431668.png)

![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2431671.png)

![N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride](/img/structure/B2431674.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2431675.png)

![3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2431677.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)